N-(5-chloro-2-propoxybenzyl)ethanamine
Description
N-(5-Chloro-2-propoxybenzyl)ethanamine is a synthetic phenethylamine derivative featuring a benzyl moiety substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position. The ethanamine chain is attached to the benzyl group, distinguishing it from classical NBOMe compounds, which typically incorporate an N-methoxybenzyl substituent (e.g., 25I-NBOMe) .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.732 |
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18ClNO/c1-3-7-15-12-6-5-11(13)8-10(12)9-14-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI Key |
NLCQBGZZDKLUHE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)CNCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares a phenethylamine backbone but differs in substitution patterns. Key comparisons include:
Key Differences :
- Substituent Position : The target compound’s chlorine is at the 5-position, unlike 25C-NBOMe (4-Cl), which may alter receptor binding .
- Benzyl Group : The absence of a 2-methoxy group on the benzyl fragment reduces structural similarity to NBOMe compounds, likely decreasing 5-HT2A potency .
- Propoxy vs.
Halogenated Benzyl-Ethanamine Derivatives
Compounds like 24H-NBCl and 34H-NBCl () feature chlorinated benzyl groups and ethanamine backbones:
Key Insights :
Other Ethylamine-Based Compounds
- Nitenpyram Metabolites () : Metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine share ethanamine backbones but differ in heterocyclic substituents, emphasizing the role of aromatic systems in bioactivity.
Pharmacological and Toxicological Considerations
- Receptor Binding: While NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, the target’s lack of dimethoxy groups and methoxybenzyl substitution likely reduces potency .
- Metabolism : Propoxy groups may undergo slower oxidative metabolism than methoxy groups, prolonging half-life but increasing risk of accumulation .
- Toxicity : NBOMe compounds are associated with severe neurotoxicity and fatalities; structural deviations in the target compound might mitigate or alter these risks, though empirical data are lacking .
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